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For researchers, scientists, and drug development professionals navigating the world of
CRISPR-Cas9 gene editing, accurately analyzing the resulting genetic modifications is a critical
step. While Next-Generation Sequencing (NGS) stands as the gold standard for its depth and
precision, Sanger sequencing remains a widely used, cost-effective, and rapid method for
validating edits and screening clones. This guide provides a comprehensive comparison of the
leading software tools for analyzing Sanger sequencing data from CRISPR experiments,
supported by experimental data and detailed protocols.

The non-homologous end joining (NHEJ) repair pathway, often exploited in CRISPR-Cas9
knockout experiments, introduces a heterogeneous mixture of insertions and deletions (indels)
at the target site. Deconvoluting the mixed Sanger sequencing traces from a population of
edited cells requires specialized software. This guide focuses on three popular free, web-based
tools: TIDE, ICE, and DECODR.

Performance Comparison of Analysis Tools

The accuracy and sensitivity of these tools are paramount for correctly interpreting editing
efficiency and the spectrum of induced mutations. A systematic comparison using artificial
sequencing templates with known indel frequencies reveals the strengths and weaknesses of
each platform.
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Feature

TIDE (Tracking of
Indels by
DEcomposition)

ICE (Inference of
CRISPR Edits)

DECODR
(Deconvolution of
Complex DNA
Repair)

Primary Function

Quantifies indel
frequencies from

Sanger traces.

Quantifies indel
frequencies and

predicts indel profiles.

Deconvolutes
complex Sanger
traces to identify and

quantify indels.
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Table 1: Comparison of popular Sanger sequencing analysis tools for CRISPR mutations.
RMSE values are a measure of the differences between predicted and actual indel frequencies,
with lower values indicating higher accuracy.

A study systematically comparing these tools found that while all performed reasonably well
with simple indels, their accuracy varied with more complex mutation profiles.[2] DECODR
generally showed the most accurate estimation of indel frequencies across various scenarios.
[1] ICE also performed well but could miss low-frequency indels.[1] TIDE, while a valuable tool,
sometimes exhibited higher divergence from the true indel frequencies.[1]

It is important to note that the performance of these tools can also be influenced by the quality
of the Sanger sequencing data. High-quality, clean sequencing traces are crucial for accurate
deconvolution.

Alternative Analysis Method: Next-Generation
Sequencing (NGS)

For a more comprehensive and quantitative analysis, especially for complex experiments or
when rare mutations are of interest, Next-Generation Sequencing (NGS) of the target amplicon
is the preferred method.
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Sanger Sequencing with

Next-Generation

Feature . .
Deconvolution Software Sequencing (NGS)
Provides an estimate of the Provides quantitative data on
Resolution overall indel frequency and the  the frequency of all individual
most common indel types. indels in the population.
o High sensitivity, capable of
o Lower sensitivity, may not )
Sensitivity ) detecting very low-frequency
detect rare mutations. )
variants.
Cost Lower cost per sample. Higher cost per sample.
High throughput, suitable for
Throughput Lower throughput. analyzing many samples
simultaneously.
) Relatively simple using web- More complex bioinformatics
Data Analysis

based tools.

analysis required.

While more expensive and requiring more complex data analysis, NGS provides a much

deeper and more accurate picture of the editing outcomes.[4]

Experimental Protocols
Genomic DNA Extraction and PCR Amplification

This protocol outlines the initial steps to prepare the target genomic region for sequencing.

Materials:

dNTPs

Cultured cells (edited and control)

High-fidelity DNA polymerase

Genomic DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)

PCR primers flanking the CRISPR target site (amplicon size ~400-800 bp)
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e PCR buffer

¢ Nuclease-free water

e Thermocycler

Protocol:

Harvest cells from both the CRISPR-edited and a parallel unedited control culture.

Extract genomic DNA from both cell populations using a commercial kit according to the
manufacturer's instructions.

Quantify the extracted genomic DNA and assess its purity.

Design PCR primers that flank the CRISPR-Cas9 target site. The primers should amplify a
region of approximately 400-800 base pairs, with the cut site located at least 150 bp from
either primer.[5]

Set up PCR reactions for both the edited and control genomic DNA samples. A typical
reaction includes:

o

100-200 ng genomic DNA

[¢]

Forward and reverse primers (10 uM each)

[¢]

High-fidelity DNA polymerase

[e]

dNTPs

PCR buffer

o

Nuclease-free water to the final volume

[¢]

o Perform PCR using a standard thermocycling program, with an annealing temperature
optimized for the specific primers.
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e Run a small amount of the PCR product on an agarose gel to verify the amplification of a
single band of the expected size.

» Purify the remaining PCR product using a PCR purification kit to remove primers, dNTPs,
and polymerase.

Sanger Sequencing

This protocol describes the submission of PCR products for Sanger sequencing.
Materials:

e Purified PCR products (from edited and control samples)

e Sequencing primer (either the forward or reverse PCR primer)

* Nuclease-free water

Protocol:

e Quantify the purified PCR products.

e Prepare sequencing reactions according to the requirements of your sequencing facility. This
typically involves mixing a specific amount of the purified PCR product with the sequencing
primer.

e Submit the samples for Sanger sequencing. You will receive the sequencing results as .abl
chromatogram files.

Data Analysis using Web-Based Tools

This protocol provides a general workflow for analyzing the Sanger sequencing data using
TIDE, ICE, or DECODR.

Protocol:
+ Navigate to the website of the chosen analysis tool (TIDE, ICE, or DECODR).

o Upload the .ab1 file from your unedited control sample.
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¢ Upload the .abl file from your CRISPR-edited sample.
o Enter the 20-nucleotide guide RNA sequence (without the PAM sequence).

« Initiate the analysis. The tool will then deconvolve the sequencing traces and provide results
on the editing efficiency and indel profile.[6][7]

Experimental Workflow Diagram
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mutations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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